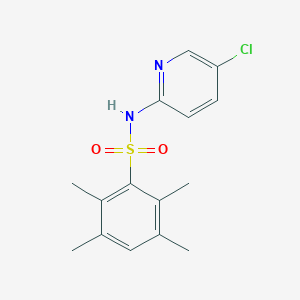
4-Iodo-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3-methylbenzenesulfonamide, also known as IMBS, is a chemical compound that has been widely studied for its potential biological and medicinal properties. It belongs to the class of sulfonamide compounds, which have been used as antibiotics and antifungal agents. IMBS has been found to possess several interesting properties, including its ability to inhibit certain enzymes, and its potential use as a starting material for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 4-Iodo-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, it has been found to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Iodo-3-methylbenzenesulfonamide are not fully understood, but it has been found to possess several interesting properties. For example, it has been found to possess antifungal activity, and has been studied for its potential use as an antifungal agent. It has also been found to possess anticancer activity, and has been studied for its potential use as an anticancer agent. Additionally, it has been found to possess anti-inflammatory activity, and has been studied for its potential use as an anti-inflammatory agent.
实验室实验的优点和局限性
One advantage of using 4-Iodo-3-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize, and can be produced in high yields. Additionally, it has been found to possess several interesting properties, which make it a valuable starting material for the synthesis of other biologically active compounds. However, one limitation of using 4-Iodo-3-methylbenzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on biological systems.
未来方向
There are several future directions for research on 4-Iodo-3-methylbenzenesulfonamide. One direction is to continue to study its potential use as a starting material for the synthesis of other biologically active compounds. Another direction is to further investigate its mechanism of action, in order to better understand its effects on biological systems. Additionally, research could be conducted to explore its potential use as an antifungal, anticancer, or anti-inflammatory agent. Finally, research could be conducted to investigate its potential use as a ligand in metal-catalyzed reactions.
合成方法
The synthesis of 4-Iodo-3-methylbenzenesulfonamide can be achieved through several methods, including the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with ammonia or primary amines. Another method involves the reaction of 4-iodo-3-methylbenzenesulfonyl chloride with sodium azide, followed by reduction with sodium dithionite. These methods have been optimized to produce high yields of 4-Iodo-3-methylbenzenesulfonamide, and are widely used in laboratory settings.
科学研究应用
4-Iodo-3-methylbenzenesulfonamide has been studied extensively for its potential use as a starting material for the synthesis of other biologically active compounds. It has been found to possess several interesting properties, including its ability to inhibit certain enzymes, and its potential use as a starting material for the synthesis of other biologically active compounds. 4-Iodo-3-methylbenzenesulfonamide has also been studied for its potential use as a ligand in metal-catalyzed reactions, and as a potential anticancer agent.
属性
产品名称 |
4-Iodo-3-methylbenzenesulfonamide |
|---|---|
分子式 |
C7H8INO2S |
分子量 |
297.12 g/mol |
IUPAC 名称 |
4-iodo-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H8INO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |
InChI 键 |
ZEWNMTTWOISPEF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)I |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(4-Bromo-5-methoxy-2-methylphenyl)sulfonyl]piperidine](/img/structure/B226173.png)






![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxy-4-methylbenzenesulfonamide](/img/structure/B226254.png)